molecular formula C25H19F4NO4 B8233646 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B8233646
M. Wt: 473.4 g/mol
InChI Key: YSTPNCXRLDVSNN-QFIPXVFZSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a fluorenyl group, a trifluoromethyl group, and a carboxylic acid functional group, making it a valuable molecule in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with (9H-fluoren-9-yl)methanol and (2-fluoro-4-(trifluoromethyl)phenyl)propanoic acid.

  • Reaction Steps: The process involves the formation of an ester linkage between the fluorenyl group and the carboxylic acid group. This is often achieved through a Fischer esterification reaction, where the alcohol and acid are heated in the presence of a strong acid catalyst.

  • Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

  • Continuous Flow Synthesis: Advanced methods may employ continuous flow synthesis, which allows for more efficient production and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the fluorenyl group or other functional groups within the molecule.

  • Substitution: Substitution reactions, especially at the trifluoromethyl group, can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Fluorenone derivatives, hydroxylated fluorenyl groups.

  • Reduction Products: Reduced fluorenyl groups, hydroxylated derivatives.

  • Substitution Products: Various substituted fluorenyl and trifluoromethyl derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, particularly in the treatment of diseases related to inflammation and oxidative stress.

  • Industry: The compound is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes or receptors involved in inflammatory and oxidative stress pathways.

  • Pathways Involved: It may modulate signaling pathways such as NF-κB and MAPK, which are crucial in the regulation of inflammation and cell survival.

Comparison with Similar Compounds

  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: This compound is structurally similar but lacks the trifluoromethyl group.

  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness: The presence of the trifluoromethyl group in the target compound enhances its chemical stability and biological activity, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoic acid, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F4NO4/c26-21-12-15(25(27,28)29)10-9-14(21)11-22(23(31)32)30-24(33)34-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,30,33)(H,31,32)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTPNCXRLDVSNN-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)C(F)(F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)C(F)(F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F4NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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